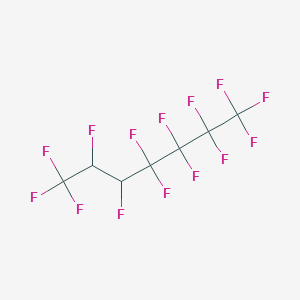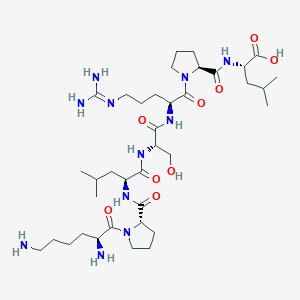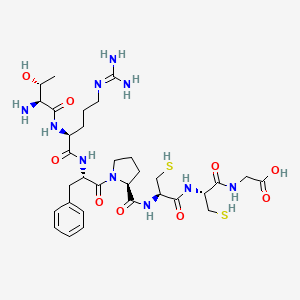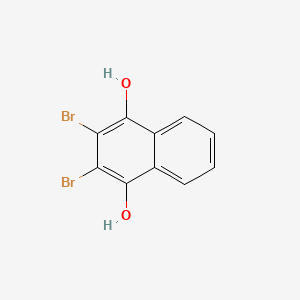![molecular formula C24H50OSn B12542299 Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- CAS No. 143238-47-5](/img/structure/B12542299.png)
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have a wide range of applications, including use as stabilizers in polyvinyl chloride (PVC), catalysts in chemical reactions, and biocides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- typically involves the reaction of tributylstannyl chloride with the appropriate alkyl or alkenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired organotin compound.
Industrial Production Methods
Industrial production of stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The alkyl or alkenyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions include various organotin oxides, reduced tin compounds, and substituted organotin derivatives.
Applications De Recherche Scientifique
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized as a stabilizer in the production of PVC and other polymers.
Mécanisme D'action
The mechanism of action of stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to cell death, making it effective as an antimicrobial and anticancer agent. The molecular targets include cellular membranes and DNA, where it can cause oxidative damage and inhibit replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin fluoride
Uniqueness
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- is unique due to its specific alkyl and alkenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other organotin compounds may not be as effective.
Propriétés
Numéro CAS |
143238-47-5 |
|---|---|
Formule moléculaire |
C24H50OSn |
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
tributyl(undec-1-en-4-yloxymethyl)stannane |
InChI |
InChI=1S/C12H23O.3C4H9.Sn/c1-4-6-7-8-9-11-12(13-3)10-5-2;3*1-3-4-2;/h5,12H,2-4,6-11H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
ZRUKCIFCAMIENN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC=C)OC[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)


![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)

![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
